molecular formula C7H8N4O3 B10964928 4-nitro-N-(prop-2-en-1-yl)-1H-pyrazole-1-carboxamide

4-nitro-N-(prop-2-en-1-yl)-1H-pyrazole-1-carboxamide

Cat. No.: B10964928
M. Wt: 196.16 g/mol
InChI Key: BMBPKDIFOIHFPF-UHFFFAOYSA-N
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Description

4-nitro-N-(prop-2-en-1-yl)-1H-pyrazole-1-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group, a prop-2-en-1-yl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(prop-2-en-1-yl)-1H-pyrazole-1-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced by nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached through an alkylation reaction using an appropriate alkylating agent such as allyl bromide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(prop-2-en-1-yl)-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs due to its biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Agriculture: Pyrazole derivatives, including this compound, have been investigated for their potential use as agrochemicals, such as herbicides and insecticides.

    Material Science: This compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conducting polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(prop-2-en-1-yl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as inflammatory or apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(prop-2-en-1-yl)benzenesulfonamide: A similar compound with a benzenesulfonamide group instead of a pyrazole ring.

    4-nitro-N-(prop-2-en-1-yl)aniline: A similar compound with an aniline group instead of a pyrazole ring.

Uniqueness

4-nitro-N-(prop-2-en-1-yl)-1H-pyrazole-1-carboxamide is unique due to the presence of the pyrazole ring, which imparts specific biological activities and chemical reactivity

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

4-nitro-N-prop-2-enylpyrazole-1-carboxamide

InChI

InChI=1S/C7H8N4O3/c1-2-3-8-7(12)10-5-6(4-9-10)11(13)14/h2,4-5H,1,3H2,(H,8,12)

InChI Key

BMBPKDIFOIHFPF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N1C=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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